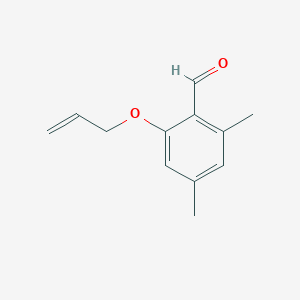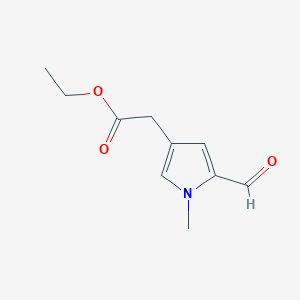
ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate typically involves the reaction of 5-formyl-1-methyl-1H-pyrrole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-(5-carboxy-1-methyl-1H-pyrrol-3-yl)acetate.
Reduction: Ethyl 2-(5-hydroxymethyl-1-methyl-1H-pyrrol-3-yl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to interact with biological molecules through its functional groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetate can be compared with other pyrrole derivatives such as:
Ethyl 2-(5-carboxy-1-methyl-1H-pyrrol-3-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl 2-(5-hydroxymethyl-1-methyl-1H-pyrrol-3-yl)acetate: Contains a hydroxymethyl group instead of a formyl group.
2-(5-formyl-1-methyl-1H-pyrrol-3-yl)acetic acid: Similar structure but with a free carboxylic acid group instead of an ester group.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(5-formyl-1-methylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)5-8-4-9(7-12)11(2)6-8/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
GUSKCTOISNLVII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(C(=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


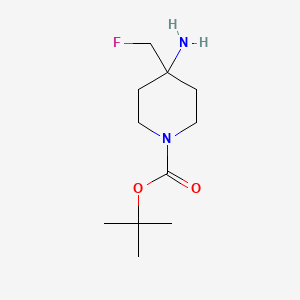
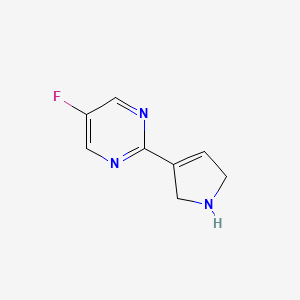
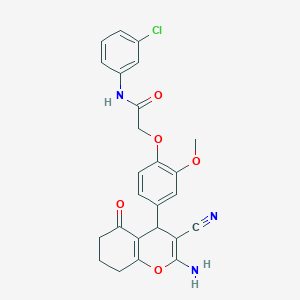
![tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12987936.png)
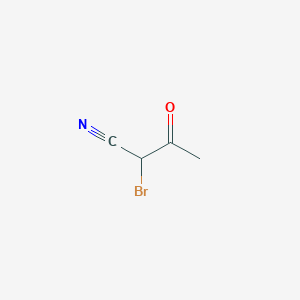

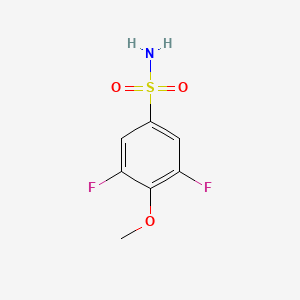
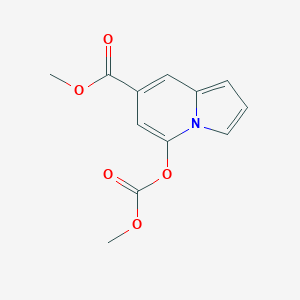

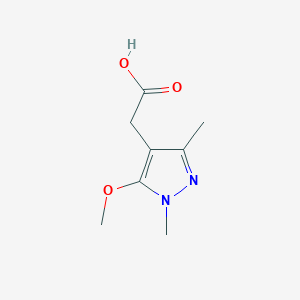
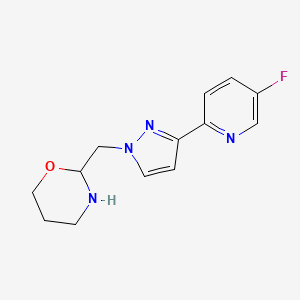
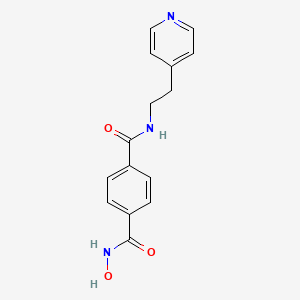
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)
